N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
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Overview
Description
N-(2-ethylphenyl)-N-(6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-yl)amine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their complex ring structures, which often include nitrogen, sulfur, and other heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-N-(6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-yl)amine typically involves multi-step organic reactions. The starting materials often include 2-ethylphenylamine and 6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazole. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-N-(6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-yl)amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N-(6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-yl)amine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-N-(1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-yl)amine: Lacks the methyl group at the 6-position.
N-(2-ethylphenyl)-N-(6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-3-yl)amine: Has a different substitution pattern on the pyrazolo ring.
Uniqueness
N-(2-ethylphenyl)-N-(6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-yl)amine is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H16N4S |
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Molecular Weight |
260.36 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine |
InChI |
InChI=1S/C13H16N4S/c1-3-10-6-4-5-7-11(10)14-13-15-12-8-9(2)16-17(12)18-13/h4-8,13-15H,3H2,1-2H3 |
InChI Key |
KXHKXHFBHKUADB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2NC3=CC(=NN3S2)C |
Origin of Product |
United States |
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